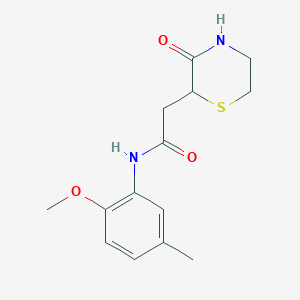![molecular formula C19H22N2O5S2 B4424268 N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B4424268.png)
N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2-(phenylthio)acetamide
Descripción general
Descripción
N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2-(phenylthio)acetamide, also known as MPT0B392, is a newly synthesized compound that has gained attention for its potential use in scientific research. This compound is a member of the sulfonamide family and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2-(phenylthio)acetamide is not fully understood. However, studies have shown that this compound targets the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. This compound has been shown to inhibit the activity of this pathway, leading to the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to reduce the expression of inflammatory cytokines, leading to a reduction in inflammation. Additionally, this compound has been shown to protect neurons from oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2-(phenylthio)acetamide has several advantages for lab experiments. It is relatively easy to synthesize, and it has shown to be highly effective in inhibiting cancer cell growth and reducing inflammation. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its potential side effects.
Direcciones Futuras
There are several future directions for research on N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2-(phenylthio)acetamide. One potential direction is to further investigate its anticancer properties and its potential use in cancer treatment. Another direction is to study its anti-inflammatory properties and its potential use in treating inflammatory diseases. Additionally, more research is needed to determine its potential side effects and toxicity.
Conclusion:
In conclusion, this compound is a newly synthesized compound that has shown promising results in various scientific research applications. Its easy synthesis method, anticancer properties, anti-inflammatory properties, and neuroprotective properties make it a potential candidate for further research and development. However, more research is needed to fully understand its mechanism of action, potential side effects, and toxicity.
Aplicaciones Científicas De Investigación
N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2-(phenylthio)acetamide has shown potential in various scientific research applications. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its anti-inflammatory properties and has shown to reduce inflammation in animal models. Additionally, this compound has been studied for its neuroprotective properties and has shown to protect neurons from damage caused by oxidative stress.
Propiedades
IUPAC Name |
N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S2/c1-25-18-8-7-16(28(23,24)21-9-11-26-12-10-21)13-17(18)20-19(22)14-27-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZVPHZBBZLDFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-hydroxyphenyl)propanamide](/img/structure/B4424192.png)
![4-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}morpholine](/img/structure/B4424200.png)
![4-[2-(4-pyridinylmethyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B4424208.png)


![2-(3-oxodecahydro-2-quinoxalinyl)-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4424238.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4424249.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-methylphenyl)urea](/img/structure/B4424255.png)

![6-[(4-ethyl-1-piperazinyl)methyl]-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4424262.png)

![2-(4-methoxybenzoyl)-1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B4424293.png)

![3-[(dimethylamino)sulfonyl]-4-methoxy-N-phenylbenzamide](/img/structure/B4424303.png)